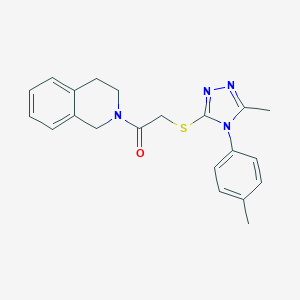![molecular formula C20H26N2O3S B427039 N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B427039.png)
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide typically involves the following steps:
Formation of the Sulfonyl Chloride: The synthesis begins with the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Amidation Reaction: The sulfonamide intermediate is then reacted with 2,6-diethylphenylamine under suitable conditions to form the desired compound.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects and toxicity.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to therapeutic effects. Additionally, the compound may interact with cellular pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-diethylphenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanamide
- N-(2,6-diethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide
- N-(2,6-diethylphenyl)-2-{[(4-bromophenyl)sulfonyl]amino}propanamide
Uniqueness
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical agent compared to similar compounds with different substituents on the aromatic ring.
Properties
Molecular Formula |
C20H26N2O3S |
|---|---|
Molecular Weight |
374.5g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C20H26N2O3S/c1-5-16-8-7-9-17(6-2)19(16)21-20(23)15(4)22-26(24,25)18-12-10-14(3)11-13-18/h7-13,15,22H,5-6H2,1-4H3,(H,21,23) |
InChI Key |
UURDJCMTCYBHBR-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426956.png)
![N-(4-ethylphenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426959.png)

![N-(4-cyanophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426961.png)
![N-(4-methylphenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426963.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[[5-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B426964.png)

![N-(2-methylphenyl)-2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426966.png)
![N-(3,4-dimethylphenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426968.png)
![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 4-cyano-2-fluorobenzoate](/img/structure/B426971.png)

![1-(4-isopropoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B426975.png)
![3-[4-(cyclohexylsulfamoyl)phenyl]-N-(3-methoxypropyl)propanamide](/img/structure/B426976.png)
![3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B426979.png)
